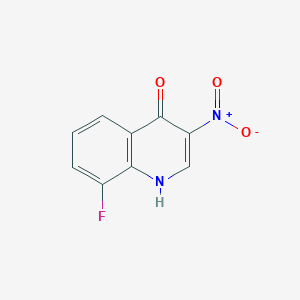
4-(1-メチルシクロプロピル)ピリミジン-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methylcyclopropyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.197. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Methylcyclopropyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Methylcyclopropyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌療法のためのPLK4阻害
4-(1-メチルシクロプロピル)ピリミジン-2-アミン: は、PLK4(セリン/スレオニンタンパク質キナーゼ)の強力な阻害剤として研究されています。PLK4は、ゲノムの完全性を維持するために不可欠な中心体の複製に重要な役割を果たしています。 PLK4はさまざまな癌で過剰発現しているため、抗癌標的候補として注目されています 。主な点は次のとおりです。
抗炎症特性
広範囲にわたって研究されていませんが、4-(1-メチルシクロプロピル)ピリミジン-2-アミン誘導体は、抗炎症効果の可能性を示しています。研究者らは、スルファモイルフェニルおよびメチルスルホニルフェニル置換基を持つアナログを探索してきました。 これらの化合物は、COX-1およびCOX-2阻害活性について評価されました .
Safety and Hazards
作用機序
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would require further investigation .
Result of Action
生化学分析
Biochemical Properties
4-(1-Methylcyclopropyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides . The interaction between 4-(1-Methylcyclopropyl)pyrimidin-2-amine and dihydroorotate dehydrogenase can inhibit the enzyme’s activity, leading to a decrease in pyrimidine nucleotide synthesis. This inhibition can have downstream effects on DNA and RNA synthesis, impacting cell proliferation and survival.
Cellular Effects
The effects of 4-(1-Methylcyclopropyl)pyrimidin-2-amine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of dihydroorotate dehydrogenase by 4-(1-Methylcyclopropyl)pyrimidin-2-amine can lead to reduced levels of pyrimidine nucleotides, which are essential for DNA and RNA synthesis . This reduction can result in decreased cell proliferation and increased apoptosis in rapidly dividing cells, such as cancer cells. Additionally, 4-(1-Methylcyclopropyl)pyrimidin-2-amine can affect cell signaling pathways by altering the levels of key metabolites involved in these pathways.
Molecular Mechanism
The molecular mechanism of action of 4-(1-Methylcyclopropyl)pyrimidin-2-amine involves its binding interactions with specific biomolecules and its effects on enzyme activity and gene expression. This compound binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and preventing the conversion of dihydroorotate to orotate . This inhibition disrupts the de novo synthesis of pyrimidine nucleotides, leading to a decrease in the levels of these nucleotides. The reduced availability of pyrimidine nucleotides can affect DNA and RNA synthesis, ultimately impacting cell proliferation and survival. Additionally, 4-(1-Methylcyclopropyl)pyrimidin-2-amine can modulate gene expression by influencing the levels of metabolites involved in transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1-Methylcyclopropyl)pyrimidin-2-amine can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, 4-(1-Methylcyclopropyl)pyrimidin-2-amine may degrade, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained inhibition of pyrimidine nucleotide synthesis, which can have lasting effects on cell proliferation and survival. In in vitro and in vivo studies, prolonged treatment with 4-(1-Methylcyclopropyl)pyrimidin-2-amine has been shown to induce apoptosis in cancer cells and reduce tumor growth.
Dosage Effects in Animal Models
The effects of 4-(1-Methylcyclopropyl)pyrimidin-2-amine vary with different dosages in animal models. At low doses, this compound can effectively inhibit dihydroorotate dehydrogenase activity without causing significant toxicity . At higher doses, 4-(1-Methylcyclopropyl)pyrimidin-2-amine can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s impact on pyrimidine nucleotide synthesis and the resulting disruption of cellular metabolism. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of dihydroorotate dehydrogenase and subsequent anti-proliferative effects.
Metabolic Pathways
4-(1-Methylcyclopropyl)pyrimidin-2-amine is involved in metabolic pathways related to pyrimidine nucleotide synthesis. This compound interacts with dihydroorotate dehydrogenase, inhibiting its activity and disrupting the de novo synthesis of pyrimidine nucleotides . The inhibition of this enzyme leads to a decrease in the levels of uridine monophosphate, which is a precursor for other pyrimidine nucleotides. This disruption can affect metabolic flux and the levels of various metabolites involved in DNA and RNA synthesis. Additionally, 4-(1-Methylcyclopropyl)pyrimidin-2-amine may interact with other enzymes and cofactors involved in pyrimidine metabolism, further influencing cellular function.
Transport and Distribution
The transport and distribution of 4-(1-Methylcyclopropyl)pyrimidin-2-amine within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 4-(1-Methylcyclopropyl)pyrimidin-2-amine can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 4-(1-Methylcyclopropyl)pyrimidin-2-amine is crucial for its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the mitochondria, where dihydroorotate dehydrogenase is located . The targeting of 4-(1-Methylcyclopropyl)pyrimidin-2-amine to the mitochondria is likely mediated by specific targeting signals or post-translational modifications. The localization of this compound to the mitochondria allows it to effectively inhibit dihydroorotate dehydrogenase and disrupt pyrimidine nucleotide synthesis. Additionally, the subcellular localization of 4-(1-Methylcyclopropyl)pyrimidin-2-amine can influence its interactions with other biomolecules and its overall efficacy.
特性
IUPAC Name |
4-(1-methylcyclopropyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-8(3-4-8)6-2-5-10-7(9)11-6/h2,5H,3-4H2,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUANVKDIFDMYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-fluorobenzonitrile](/img/structure/B2550117.png)

![3-(((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)thio)propanoic acid](/img/structure/B2550121.png)
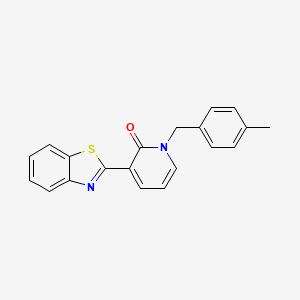
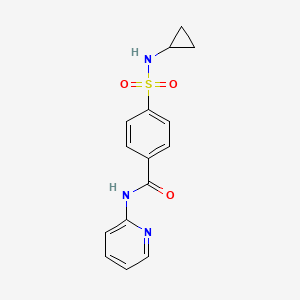
![Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2550124.png)
![5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2550127.png)

![2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid](/img/structure/B2550132.png)
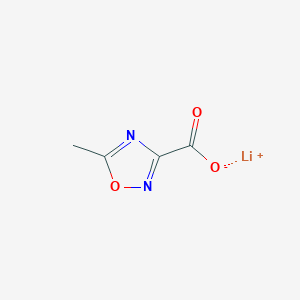
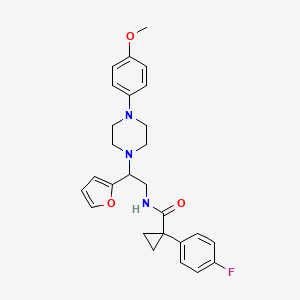
![(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one](/img/structure/B2550135.png)
![4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2550137.png)
